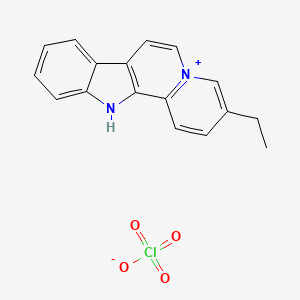
1-Ethyl-3-methylimidazolium Iodide
Overview
Description
1-Ethyl-3-methylimidazolium iodide (EMImI) is a type of ionic liquid that has been extensively studied due to its interesting properties and potential applications. It is part of a broader family of 1-alkyl-3-methylimidazolium-based ionic liquids, which are known for their low melting points, low viscosities, and high ionic conductivities, making them suitable for various applications including electrochemistry, catalysis, and materials science .
Synthesis Analysis
The synthesis of EMImI-based ionic liquids typically involves the combination of the 1-ethyl-3-methylimidazolium cation with various anions. For instance, the synthesis of [EMI][C(CN)3] and [EMI][Ag(CN)2] has been reported, where the former exhibits a melting point at -11 degrees Celsius, indicating a low melting point characteristic of these ionic liquids . The synthesis process is crucial as it determines the purity and the properties of the resulting ionic liquid.
Molecular Structure Analysis
The molecular structure of EMImI-based ionic liquids is highly structured, as evidenced by studies using techniques such as large-angle X-ray scattering (LAXS) and molecular dynamics (MD) simulations . These studies reveal the presence of intermolecular interactions and conformers that contribute to the liquid's properties. For example, the EMI(+) cation can adopt planar cis and nonplanar staggered conformations, which affect the types of interactions it can have with anions like TFSI(-) .
Chemical Reactions Analysis
EMImI-based ionic liquids participate in various chemical reactions. For instance, they have been used as catalysts in the cyanosilylation of carbonyl compounds, demonstrating their potential as organocatalysts . Additionally, the electrochemical behavior of EMImI in the presence of metals such as gold and bismuth has been studied, revealing complex oxidation processes and the formation of interfacial structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of EMImI-based ionic liquids are influenced by their molecular structure and the nature of the anions they are paired with. They generally exhibit high ionic conductivities and low viscosities, which are desirable for applications such as electrolytes in electrochemical devices . The interaction between the cation and anion, as well as the presence of water, can significantly affect properties like capacitance and aggregation behavior . The structural properties and aggregation behavior of these ionic liquids in aqueous solutions have been explored using MD simulations and experimental techniques like EXAFS, highlighting the complex network of interactions among cations, anions, and water molecules .
Scientific Research Applications
Ionic Liquid-Based Technologies and Environmental Impact
1-Ethyl-3-methylimidazolium iodide belongs to the broader family of ionic liquids (ILs), known for their unique properties such as low volatility and high thermal stability. These characteristics make ILs highly attractive for various applications in scientific research and industry. The research by Ostadjoo et al. (2018) emphasizes the importance of understanding the toxicity and environmental impact of ILs like 1-ethyl-3-methylimidazolium acetate, a compound similar to 1-ethyl-3-methylimidazolium iodide, especially when considering their large-scale industrial applications. The study highlights the need for comprehensive assessments to ensure the safety and sustainability of these substances (Ostadjoo et al., 2018).
Electrochemical Surface Finishing and Energy Storage
Tsuda et al. (2017) review the progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs), including those based on 1-ethyl-3-methylimidazolium. These ILs have found significant applications in electroplating and energy storage, showcasing their utility in developing more efficient and environmentally friendly technologies. The adaptability of these ILs to various materials and processes marks a significant step forward in the field of electrochemical applications (Tsuda et al., 2017).
Polysaccharide Processing and Modification
Heinze et al. (2008) discuss the interactions of ILs with polysaccharides, particularly cellulose, noting that compounds like 1-ethyl-3-methylimidazolium chloride and acetate are excellent solvents for cellulose. This property allows for the efficient modification of cellulose under mild conditions, offering a pathway to create various cellulose derivatives with controlled properties. Such applications underscore the role of ILs in advancing research and development in the field of biopolymers (Heinze et al., 2008).
Ionic Liquids in Material Science
Vidal et al. (2012) provide an overview of the use of ionic liquid-modified materials in solid-phase extraction, chromatography, and other analytical techniques. This review illustrates the growing importance of ILs in creating novel materials with enhanced properties for separation processes. The versatility and effectiveness of IL-modified materials in analytical applications reflect the significant potential of ILs in material science (Vidal et al., 2012).
Safety And Hazards
1-Ethyl-3-methylimidazolium iodide is classified as Acute Tox. 4 Oral - Eye Dam. 1 - STOT SE 3 . It may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.HI/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQCDTXBZKMPBB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049281 | |
| Record name | 1-Ethyl-3-methylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylimidazolium Iodide | |
CAS RN |
35935-34-3 | |
| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35935-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-3-methylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















